3,5-dimethyl-N-(3-methylbenzylidene)-4H-1,2,4-triazol-4-amine
Overview
Description
3,5-Dimethyl-N-(3-methylbenzylidene)-4H-1,2,4-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two methyl groups at positions 3 and 5 on the triazole ring, and a benzylidene group attached to the nitrogen atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(3-methylbenzylidene)-4H-1,2,4-triazol-4-amine typically involves the condensation of 3,5-dimethyl-1H-1,2,4-triazole with 3-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzylidene group can yield the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms at positions 3 and 5 can be replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential use as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3-methylbenzylidene)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to their death. For its potential anticancer activity, the compound may inhibit enzymes involved in DNA replication or repair, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: Lacks the benzylidene group, making it less versatile in terms of chemical reactivity.
N-Benzylidene-4H-1,2,4-triazol-4-amine: Lacks the methyl groups, which can affect its chemical properties and reactivity.
Uniqueness: 3,5-Dimethyl-N-(3-methylbenzylidene)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the methyl groups and the benzylidene group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(3-methylphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9-5-4-6-12(7-9)8-13-16-10(2)14-15-11(16)3/h4-8H,1-3H3/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHDFEXAOKTZNV-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NN=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NN=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303092-70-8 | |
Record name | 3,5-DIMETHYL-N-(3-METHYLBENZYLIDENE)-4H-1,2,4-TRIAZOL-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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